Cas no 681161-93-3 (ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate)
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
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- ethyl 2-(cyclohexanecarboxamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate
- Thieno[2,3-d]thiazole-5-carboxylic acid, 2-[(cyclohexylcarbonyl)amino]-6-methyl-, ethyl ester
- MLS000100901
- HMS2250J13
- 2-(cyclohexanecarbonylamino)-6-methyl-thieno[2,3-d]thiazole-5-carboxylic acid ethyl ester
- CHEMBL1564530
- AB00428845-05
- 2-[[cyclohexyl(oxo)methyl]amino]-6-methyl-5-thieno[2,3-d]thiazolecarboxylic acid ethyl ester
- ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
- F0536-0550
- 681161-93-3
- BDBM37209
- AKOS024581211
- ethyl 2-(cyclohexylcarbonylamino)-6-methyl-thieno[2,3-d][1,3]thiazole-5-carboxylate
- SMR000017735
- cid_3688225
- ethyl 2-(cyclohexanecarbonylamino)-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
-
- Inchi: 1S/C16H20N2O3S2/c1-3-21-15(20)12-9(2)11-14(22-12)18-16(23-11)17-13(19)10-7-5-4-6-8-10/h10H,3-8H2,1-2H3,(H,17,18,19)
- InChI Key: PVLWNRZJLRNKRJ-UHFFFAOYSA-N
- SMILES: S1C2C(C)=C(C(OCC)=O)SC=2N=C1NC(C1CCCCC1)=O
Computed Properties
- Exact Mass: 352.09153485g/mol
- Monoisotopic Mass: 352.09153485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 5
- Complexity: 457
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 125Ų
Experimental Properties
- Density: 1.345±0.06 g/cm3(Predicted)
- pka: 11.58±0.20(Predicted)
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0536-0550-2μmol |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-5μmol |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-10μmol |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-20μmol |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-1mg |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-2mg |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-3mg |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-4mg |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-5mg |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0536-0550-10mg |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate |
681161-93-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate
Professional Introduction to Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 681161-93-3)
Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 681161-93-3, represents a novel structural motif that combines elements of heterocyclic chemistry with functional groups designed to interact with biological targets. The molecular architecture of this compound incorporates a thienothiazole core, which is a well-documented scaffold in drug discovery, alongside an amide linkage and a carboxylate ester group, enhancing its potential for biological activity.
The thienothiazole moiety is particularly noteworthy due to its presence in numerous bioactive molecules. It has been extensively studied for its role in modulating various biological pathways, including those relevant to inflammation, neurodegeneration, and cancer. The incorporation of a methyl substituent at the 6-position of the thienothiazole ring further tailors the electronic properties of the molecule, potentially influencing its binding affinity and selectivity. This structural feature is crucial in medicinal chemistry, as it allows for fine-tuning of pharmacokinetic and pharmacodynamic profiles.
The amide group in Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate serves as a key pharmacophoric element. Amide linkages are commonly found in biologically active compounds due to their ability to form hydrogen bonds with target proteins. In this context, the cyclohexaneamido moiety introduces steric bulk and rigidity, which can be advantageous for optimizing binding interactions within a protein binding pocket. Such structural features are often employed to enhance solubility and metabolic stability, critical factors in drug development.
The carboxylate ester group at the 5-position of the thienothiazole ring adds another layer of functional diversity. This group can participate in various interactions with biological targets, including hydrogen bonding and electrostatic interactions. Additionally, the ester functionality can be hydrolyzed under physiological conditions, releasing a free carboxylic acid group that may further modulate biological activity. This dual functionality makes Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate a versatile scaffold for designing molecules with tailored biological properties.
Recent advancements in computational chemistry have enabled more precise modeling of molecular interactions. These techniques have been instrumental in understanding how Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate might interact with specific biological targets. For instance, molecular docking studies have suggested that this compound could bind to enzymes involved in metabolic pathways relevant to inflammation and cancer. Such insights have guided the optimization of analogs with enhanced potency and selectivity.
In vitro studies have begun to explore the potential bioactivity of Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate. Preliminary results indicate that it may exhibit inhibitory effects on certain enzymes implicated in disease processes. These findings are particularly exciting given the growing interest in targeting these pathways for therapeutic intervention. The compound’s unique structural features make it an attractive candidate for further investigation into its pharmacological properties.
The synthesis of Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate represents a significant achievement in synthetic organic chemistry. The multi-step synthesis involves strategic functional group transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the thienothiazole core and subsequent modifications to introduce the amide and ester functionalities. These synthetic strategies demonstrate the feasibility of producing complex molecules like this one on a scalable basis.
The development of new synthetic routes has been driven by the need for more efficient and sustainable methods in drug discovery. Techniques such as transition metal-catalyzed reactions have been particularly valuable in constructing complex heterocyclic frameworks like those found in Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate. These methods not only improve yields but also reduce waste generation, aligning with broader efforts towards green chemistry principles.
Future directions for research on Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate include exploring its potential as an intermediate for more complex drug candidates. By leveraging its unique structural features and demonstrated bioactivity, researchers aim to develop novel therapeutics that address unmet medical needs. Collaborative efforts between synthetic chemists and biologists will be crucial in translating these findings into clinical applications.
The integration of high-throughput screening technologies has accelerated the identification of promising candidates like Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate for further development. These platforms allow for rapid testing of large libraries of compounds against various biological targets, enabling researchers to prioritize molecules based on their potential therapeutic value. Such approaches have already led to several breakthroughs in drug discovery and are expected to continue driving innovation.
In conclusion, Ethyl 2-cyclohexaneamido-6-methylthieno[2,3-d][1,3]thiazole-5-carboxylate (CAS No. 681161-93-3) is a structurally intricate compound with significant potential in pharmaceutical research. Its unique combination of functional groups and heterocyclic moieties positions it as a valuable scaffold for developing novel bioactive molecules. Ongoing studies aim to fully elucidate its biological activity and explore its therapeutic applications through both experimental and computational approaches.
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